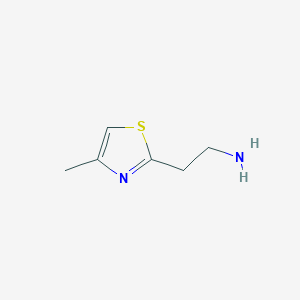

2-(4-methyl-1,3-thiazol-2-yl)ethanamine

Description

Contextualization within Thiazole-Containing Organic Compounds Research

Thiazole (B1198619) and its derivatives represent a cornerstone in the field of heterocyclic chemistry, largely due to their widespread presence in pharmacologically significant molecules. bohrium.com The thiazole nucleus is an essential structural motif found in numerous approved drugs, including the antimicrobial sulfathiazole (B1682510) and the antiretroviral ritonavir. jetir.org Its versatility stems from the aromatic nature of the ring, which has multiple reactive sites suitable for chemical modification, allowing for the synthesis of a diverse library of compounds. nih.gov

Research into thiazole-containing compounds is driven by the broad spectrum of biological activities they exhibit. bohrium.com Modifications to the thiazole ring at various positions can lead to new compounds with a range of therapeutic potentials, including anti-inflammatory, antibacterial, antifungal, and anti-cancer effects. jetir.orgnih.gov Consequently, the scientific community continues to explore this scaffold to develop novel molecules with improved potency and better pharmacokinetic profiles to address challenges like increasing drug resistance. bohrium.com The compound 2-(4-methyl-1,3-thiazol-2-yl)ethanamine is situated within this extensive research domain, representing one of many structures investigated for its potential chemical and biological relevance.

Significance of the Ethanamine Moiety in Synthetic Chemistry

The ethanamine (or ethylamine) group is an organic compound with the formula CH3CH2NH2. wikipedia.org As a primary alkylamine, it is a nucleophilic base and is widely utilized as a building block in organic synthesis and the broader chemical industry. wikipedia.org Its significance lies in its ability to participate in a variety of chemical transformations.

The primary amine of the ethanamine moiety readily undergoes reactions typical for its class, such as acylation, alkylation, and protonation. wikipedia.org In the context of a larger molecule like this compound, this functional group serves as a critical handle for synthetic modification. It can be used to form amides, sulfonamides, and other derivatives, allowing chemists to alter the molecule's physical and chemical properties, such as solubility and basicity. Because amines are good nucleophiles, they can be alkylated through S_N2 reactions with alkyl halides, forming secondary, tertiary, or even quaternary ammonium (B1175870) salts, further expanding the molecular diversity that can be achieved from the parent compound. libretexts.org The presence of this reactive moiety is therefore crucial for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

Historical Perspectives on Related Aminothiazole Architectures

The synthesis and study of aminothiazoles have a rich history. For a significant period, certain isomers, such as 5-aminothiazoles, were a relatively obscure class of compounds. wikipedia.org A major breakthrough occurred in 1947 with the discovery of the Cook-Heilbron thiazole synthesis. wikipedia.org This reaction, developed by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, provided the first high-yield, versatile method for creating 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions. wikipedia.orgpharmaguideline.com This development opened the door for more extensive exploration of this class of compounds and their use in the synthesis of other important molecules like purines and pyridines. wikipedia.org

The synthesis of 2-aminothiazoles, which are structurally more closely related to the title compound, also has established historical routes. The Hantzsch thiazole synthesis, though more general for thiazoles, can be adapted, and other specific methods were developed over time. A common and long-standing method involves the condensation of an alpha-halo ketone with thiourea (B124793). wikipedia.org Another historical approach is Tcherniac's synthesis, which utilizes the acid hydrolysis of α-thiocyanic ketones. pharmaguideline.com These foundational synthetic strategies paved the way for the creation of a vast number of substituted aminothiazole derivatives, which have become vital components in medicinal chemistry. wikipedia.orgnih.gov Many modern drugs, such as famotidine (B1672045) and meloxicam, contain a 2-aminothiazole (B372263) subunit, underscoring the enduring legacy of this early synthetic work. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFUPQCACBHAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392354 | |

| Record name | 2-(4-Methylthiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61887-91-0 | |

| Record name | 2-(4-Methylthiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methyl 1,3 Thiazol 2 Yl Ethanamine

Precursor Selection and Preparation Strategies for 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

The selection of appropriate starting materials is a critical first step in the synthesis of this compound. The precursors are chosen based on their commercial availability, stability, and reactivity to facilitate the formation of the target molecule's two key structural features: the 4-methylthiazole (B1212942) ring and the ethanamine side chain.

Strategies generally fall into two categories: a convergent approach where the side chain is already part of one of the main precursors before ring formation, or a linear approach where the side chain is introduced after the thiazole (B1198619) ring has been synthesized.

Key Precursors for Thiazole Ring Formation:

α-Halocarbonyl Compounds: To form the 4-methylthiazole backbone, an α-haloketone such as chloroacetone or bromoacetone is commonly used. This provides the C4, C5, and the methyl group at the C4 position.

Thioamides or Thioureas: These reagents serve as the source of the nitrogen and sulfur atoms (N3 and S1) and the C2 atom of the thiazole ring. For the target molecule, a thioamide containing the ethanamine moiety (or a protected version) is a direct precursor. An example would be 3-aminopropanethioamide or its N-protected derivatives.

Key Precursors for Side Chain Introduction:

2-Methylthiazole (B1294427) Derivatives: If the side chain is introduced after ring formation, precursors like 2-bromo-4-methylthiazole or 4-methyl-2-thiazoleacetonitrile are employed. These allow for functional group interconversion to create the ethanamine side chain.

Reagents for Side Chain Elongation and Functionalization: Reagents such as sodium cyanide, followed by reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, are used to convert a precursor like 2-(chloromethyl)-4-methylthiazole into the desired ethanamine.

The preparation of these precursors often involves standard organic chemistry transformations. For instance, a thioamide can be prepared from the corresponding nitrile by treatment with hydrogen sulfide.

Multi-Step Synthesis Pathways for this compound

The construction of this compound is typically achieved through a multi-step process that systematically builds the molecule. These pathways are designed to control regioselectivity and maximize yield.

The most fundamental and widely used method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis . bepls.com This reaction involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide. bepls.com

In the context of the target molecule, the Hantzsch synthesis would proceed as follows:

Reaction: Chloroacetone (or bromoacetone) is reacted with a suitable thioamide, such as 3-(tert-butoxycarbonylamino)propanethioamide.

Cyclization: The initial condensation is followed by an intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom on the carbonyl carbon and subsequent dehydration, to form the 4-methyl-1,3-thiazole ring with the protected ethanamine side chain at the 2-position.

Deprotection: The final step involves the removal of the protecting group (e.g., Boc group with an acid) to yield this compound.

Modern variations of this method include one-pot, multi-component reactions where the thioamide, α-haloketone, and other reagents are combined in a single reaction vessel, often improving efficiency. bepls.comresearchgate.net

The ethanamine side chain can be introduced either before or after the formation of the thiazole ring.

Pre-Formation Introduction (Convergent Synthesis): As described in the Hantzsch approach above, a thioamide precursor already containing the required two-carbon chain and a protected amine is used. This is often the more direct route. For example, reacting 3-aminopropanethioamide with chloroacetone directly forms the desired thiazole ring with the ethanamine side chain.

Post-Formation Introduction (Linear Synthesis): This strategy involves first synthesizing a stable 4-methylthiazole intermediate and then modifying it to add the side chain. Common pathways include:

From 2-(chloromethyl)-4-methylthiazole:

Nucleophilic substitution with sodium cyanide to form 2-(cyanomethyl)-4-methylthiazole.

Reduction of the nitrile group using a strong reducing agent like LiAlH₄ or catalytic hydrogenation to yield the final ethanamine product.

From 5-acetyl-4-methyl-2-(methylamino)thiazole:

This precursor can be brominated to form 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which can then undergo further reactions. nih.gov While not a direct route to the title compound, it demonstrates the principle of building upon a pre-formed thiazole ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

To maximize the efficiency of the synthesis, reaction conditions such as temperature, reaction time, catalyst, and solvent must be carefully optimized.

One-pot, three-component syntheses of related thiazole structures have been optimized by varying these parameters. For instance, in a model synthesis of thiazol-2-imines, microwave irradiation significantly improved yields and reduced reaction times compared to conventional heating. researchgate.net

Table 1: Optimization of a Model Thiazole Synthesis Reaction

| Entry | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Microwave (100 W) | 120 | 10 min | 89 |

| 2 | Conventional Heating | 150 | 1.5-2 h | 65 |

Data adapted from a representative one-pot, three-component synthesis of thiazol-2-imines. researchgate.net

While the classic Hantzsch synthesis can often proceed without a catalyst by simply refluxing the reactants in a suitable solvent like ethanol, various catalysts can be employed to improve reaction rates and yields, particularly in multi-component reactions. farmaciajournal.commdpi.com

Catalyst-Free Methods: Many syntheses of thiazoles and their derivatives are effectively carried out under catalyst-free conditions, especially with the aid of microwave irradiation which provides efficient heating. bepls.comresearchgate.net

Base Catalysts: Hindered bases such as 1,4-diazabicyclo[2.2.2]-octane (DABCO) have been used as eco-friendly catalysts in the synthesis of certain thiazole derivatives, providing good to excellent yields and reducing reaction times. bepls.com

Acid Catalysts: Silica-supported tungstosilisic acid has been shown to be a reusable and efficient catalyst for one-pot, multi-component procedures to synthesize Hantzsch thiazole derivatives. bepls.com

Metal Catalysts: Copper-catalyzed reactions have been developed for the direct arylation of heterocycle C-H bonds, a technique that could be adapted for functionalizing the thiazole ring if required. organic-chemistry.org

The choice of solvent plays a crucial role in the synthesis of thiazoles, influencing reactant solubility, reaction rates, and sometimes even the reaction pathway.

Protic Solvents: Absolute ethanol is a conventional and widely used solvent for Hantzsch thiazole synthesis, as it effectively dissolves the precursors and facilitates the reaction upon refluxing. farmaciajournal.comnih.gov

Aprotic Solvents: Solvents like dimethylformamide (DMF) are also utilized in some synthetic schemes. mdpi.com

"Green" Solvents and Conditions: In an effort to develop more environmentally benign methods, alternative reaction media have been explored. Polyethylene glycol (PEG-400) has been used as a medium for the synthesis of 2-aminothiazoles. bepls.com Furthermore, solvent-free "grindstone" methods, where reactants are ground together in a mortar and pestle, have been developed, offering high yields in very short reaction times. researchgate.net The effect of solvent polarity on reaction regioselectivity has also been noted in related cycloaddition reactions. sciepub.com

Table 2: Effect of Solvent on a Model Cycloaddition Reaction

| Solvent | Type | Product Ratio (Isomer 1:Isomer 2) |

|---|---|---|

| Dichloromethane (B109758) | Non-polar Aprotic | 3.4 |

| Toluene | Non-polar Aprotic | 2.0 |

| Ethanol | Polar Protic | 1.9 |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | 1.5 |

Data adapted from a representative study on solvent effects in a [3+2] cycloaddition reaction, illustrating the impact of solvent on product selectivity. sciepub.com

Alternative and Green Chemistry Synthetic Routes to this compound

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, green chemistry principles can be applied to key steps of its synthesis, moving away from traditional routes that may involve harsh conditions or toxic reagents. Alternative strategies focus on improving the synthesis of crucial intermediates, such as (4-methyl-1,3-thiazol-2-yl)acetonitrile, and the subsequent reduction to the target amine.

A plausible and adaptable synthetic pathway involves a two-step sequence starting from a pre-formed 2-halo-4-methylthiazole. This route allows for the incorporation of several green chemistry techniques, including palladium-catalyzed cross-coupling, microwave-assisted reactions, catalytic transfer hydrogenation, and continuous flow processes.

Greener Synthesis of the (4-methyl-1,3-thiazol-2-yl)acetonitrile Intermediate

The conversion of 2-bromo- or 2-chloro-4-methylthiazole (B1304918) to (4-methyl-1,3-thiazol-2-yl)acetonitrile is a critical C-C bond-forming reaction. While traditional methods often rely on stoichiometric amounts of toxic alkali metal cyanides in polar aprotic solvents, modern catalytic systems offer milder and more sustainable alternatives.

Palladium-catalyzed cyanation reactions have emerged as a powerful tool for the synthesis of aryl and heteroaryl nitriles from the corresponding halides. mit.eduorganic-chemistry.org These methods often proceed under milder conditions and exhibit broad functional group tolerance. mit.edu To enhance the green profile of this transformation, less toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) can be employed. organic-chemistry.org K₄[Fe(CN)₆], in particular, is a non-toxic, air-stable salt that serves as an effective cyanide source in palladium-catalyzed reactions, often in aqueous solvent systems. organic-chemistry.org

Furthermore, the integration of microwave irradiation can significantly accelerate the cyanation reaction. Microwave-assisted organic synthesis offers benefits such as reduced reaction times, lower energy consumption, and often improved product yields and purity. researchgate.netscielo.br For instance, the Knoevenagel condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aldehydes has been efficiently performed under solvent-free microwave conditions, highlighting the utility of this technology for reactions involving thiazole-based acetonitriles. researchgate.netscielo.br

| Method | Cyanide Source | Catalyst/Conditions | Solvent | Advantages |

| Palladium-Catalyzed Cyanation | Zn(CN)₂ | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ | DMAC | Effective for heteroaryl chlorides, mild conditions (80–95°C). organic-chemistry.org |

| Ligand-Free Palladium Catalysis | K₄[Fe(CN)₆] | Pd(OAc)₂ | N/A (neat) | Avoids the use of expensive ligands and toxic cyanide sources. organic-chemistry.org |

| Microwave-Assisted Synthesis | N/A (as reactant) | Basic Alumina / Solvent-free | None | Rapid reaction times, high purity, reduced waste. scielo.brscielo.br |

Interactive Data Table: Alternative Cyanation Methodologies

Green Reduction of the Nitrile Intermediate

The final step in this synthetic sequence is the reduction of the nitrile group in (4-methyl-1,3-thiazol-2-yl)acetonitrile to the primary amine. Conventional methods for this transformation often utilize stoichiometric, high-energy reducing agents like lithium aluminum hydride (LiAlH₄) or high-pressure catalytic hydrogenation with pyrophoric catalysts such as Raney Nickel. These reagents present significant safety and handling challenges and generate considerable waste.

Catalytic Transfer Hydrogenation (CTH) provides a safer and more environmentally friendly alternative. CTH employs hydrogen donor molecules, such as formic acid, ammonium (B1175870) formate, or isopropanol, which are stable, easy-to-handle liquids, thereby avoiding the need for high-pressure gaseous hydrogen. cardiff.ac.ukrsc.org This technique has been successfully applied to the reduction of benzonitriles to benzylamines using palladium on carbon (Pd/C) with a triethylammonium formate reducing agent. cardiff.ac.uk The use of renewable hydrogen donors like formic acid, which can be derived from biomass, further enhances the green credentials of this method. cardiff.ac.uk

The implementation of continuous flow chemistry offers a paradigm shift for performing high-energy reactions like reductions in a safe and highly efficient manner. nih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over reaction parameters (temperature, pressure, residence time) and superior heat transfer. nih.gov This minimizes the risks associated with exothermic reactions and the handling of hazardous intermediates. A continuous flow method for the transfer hydrogenation of nitriles using a ruthenium catalyst with isopropanol as both solvent and hydrogen source has been demonstrated. organic-chemistry.org This approach not only enhances safety but also increases catalyst productivity and allows for straightforward scaling. cardiff.ac.uk

| Method | Hydrogen Source | Catalyst/Conditions | Technology | Advantages |

| Catalytic Transfer Hydrogenation (CTH) | Formic Acid / Triethylamine (B128534) | 5 wt% Pd/C | Batch | Avoids high-pressure H₂ gas; uses stable, liquid hydrogen donors. cardiff.ac.uk |

| CTH with Alcohol Donor | 2-Propanol | Ruthenium Complex | Batch | Isopropanol acts as both solvent and reducing agent. organic-chemistry.org |

| Continuous Flow CTH | Triethylammonium Formate | Palladium on Carbon (Pd/C) | Flow Reactor | Enhanced safety, superior process control, increased catalyst productivity, easy scale-up. cardiff.ac.uk |

Interactive Data Table: Green Nitrile Reduction Methodologies

By combining these alternative and green chemistry approaches—such as microwave-assisted, palladium-catalyzed cyanation with a non-toxic cyanide source, followed by a continuous flow catalytic transfer hydrogenation—a significantly more sustainable and safer synthetic route to this compound can be realized.

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Methyl 1,3 Thiazol 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

The structure contains five distinct proton environments:

Thiazole (B1198619) Ring Proton (H-5): A single proton attached to the C-5 carbon of the thiazole ring. Due to the aromatic and heterocyclic nature of the ring, this proton is expected to appear as a singlet in the aromatic region.

Ethylamine (B1201723) Methylene (B1212753) Protons (-CH₂-CH₂-NH₂): The two methylene groups of the ethanamine side chain are adjacent to each other and to different functional groups (the thiazole ring and the amino group), resulting in distinct signals. These typically appear as triplets due to coupling with each other. The methylene group adjacent to the thiazole ring would be more deshielded.

Amino Protons (-NH₂): The two protons of the primary amine group. This signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-4 position of the thiazole ring. This signal is expected to be a singlet in the upfield region.

Based on analyses of similar thiazole and ethylamine structures, the following assignments can be predicted. researchgate.netdocbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (on thiazole) | ~2.40 | Singlet (s) | 3H |

| -CH₂- (adjacent to NH₂) | ~2.90 | Triplet (t) | 2H |

| -CH₂- (adjacent to thiazole) | ~3.10 | Triplet (t) | 2H |

| H-5 (on thiazole) | ~6.80 | Singlet (s) | 1H |

| -NH₂ | Variable (e.g., ~1.5-3.0, broad) | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts are highly dependent on the hybridization and the electronic nature of the attached atoms.

The expected signals correspond to:

Thiazole Ring Carbons (C-2, C-4, C-5): These carbons are part of a heteroaromatic system and will resonate at characteristic downfield positions. The C-2 carbon, bonded to sulfur and nitrogen and the ethylamine group, is expected to be the most downfield.

Ethylamine Carbons (-CH₂-CH₂-NH₂): Two aliphatic carbon signals are expected for the side chain.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the most upfield position.

Predicted chemical shifts are based on data from analogous structures. docbrown.inforesearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (on thiazole) | ~17 |

| -CH₂- (adjacent to NH₂) | ~40 |

| -CH₂- (adjacent to thiazole) | ~35 |

| C-5 (thiazole) | ~115 |

| C-4 (thiazole) | ~150 |

| C-2 (thiazole) | ~168 |

To confirm the assignments from 1D NMR spectra and to establish the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. A key expected correlation would be between the two methylene groups of the ethylamine side chain (-CH₂-CH₂-), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the proton signal around δ 6.80 ppm would correlate with the carbon signal at ~115 ppm, confirming their assignment as the C-5/H-5 pair of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, the protons of the methylene group adjacent to the thiazole ring (δ ~3.10 ppm) should show a correlation to the C-2 carbon of the ring (δ ~168 ppm), confirming the attachment of the side chain at this position.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

N-H Stretching: The primary amine group (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups is expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while the aromatic C-H stretch from the thiazole ring would appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which are expected to produce characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds of the thiazole ring, which often give strong Raman signals.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N and C=C Ring Stretch | 1500 - 1650 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| C-S Stretch | 600 - 800 | Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₀N₂S), the nominal molecular weight is 142 g/mol . docbrown.info

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. The fragmentation of this ion is expected to follow predictable pathways, primarily involving cleavage of the bonds in the ethylamine side chain. A key fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a favorable process. docbrown.infodocbrown.info

Expected major fragments include:

[M-NH₂]⁺ (m/z 126): Loss of the amino radical.

[CH₂=NH₂]⁺ (m/z 30): This is a very common fragment for primary ethylamines, resulting from α-cleavage. This is often the base peak in the spectrum. docbrown.info

Thiazole ring fragment: Cleavage of the bond between the thiazole ring and the side chain could lead to a fragment corresponding to the [4-methyl-thiazol-2-yl-CH₂]⁺ ion (m/z 113) or the [4-methyl-thiazole] radical cation (m/z 99).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 142 | [C₆H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 113 | [C₅H₆NS]⁺ | Loss of -CH₂NH₂ |

| 99 | [C₄H₅NS]⁺ | 4-methylthiazole (B1212942) radical cation |

| 30 | [CH₄N]⁺ | α-cleavage product, [CH₂NH₂]⁺. Likely base peak. |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a powerful tool for confirming the molecular formula of a compound, distinguishing it from other species with the same nominal mass.

For this compound, the molecular formula is C₆H₁₀N₂S. docbrown.info The calculated monoisotopic mass, using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S), is 142.05647 Da. docbrown.info An HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed elemental composition, thereby confirming the molecular formula with high confidence.

Chromatographic Purity Assessment and Separation Techniques for this compound

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its potential process-related impurities or degradation products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity profiling of non-volatile and thermally labile compounds. For a primary amine like this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable approach. The development of a robust RP-HPLC method necessitates the careful optimization of several key parameters to achieve adequate separation of the main component from any impurities.

Column Selection: The choice of a stationary phase is critical. A C18 (octadecylsilyl) column is a common starting point, offering a hydrophobic surface for the retention of moderately polar compounds. The basic nature of the amine group in this compound can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanol (B1196071) groups. Therefore, a base-deactivated or end-capped C18 column is highly recommended to ensure symmetrical peak shapes.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase often contains a buffer to control the pH and a sufficient ionic strength to ensure reproducible retention times and peak shapes. Given the pKa of the primary amine, maintaining the mobile phase pH in the acidic range (e.g., pH 2.5-4.5) will ensure the analyte is in its protonated, more polar form, leading to better retention and peak shape on a reversed-phase column. The organic modifier, commonly acetonitrile (B52724) or methanol, is adjusted to control the elution strength. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a wide range of polarities.

Detection: A UV detector is commonly used for the detection of this compound, as the thiazole ring exhibits UV absorbance. The selection of an appropriate detection wavelength, typically at the absorbance maximum of the thiazole chromophore, is crucial for achieving high sensitivity.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the GC column. To overcome these issues, derivatization is often employed to convert the polar amine into a less polar, more volatile derivative.

Derivatization: The primary amine group is the target for derivatization. Common derivatizing agents for amines include:

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.

Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which form stable amide derivatives. These fluorinated derivatives can also enhance detection sensitivity with an electron capture detector (ECD).

The choice of derivatization reagent depends on the desired volatility and the stability of the resulting derivative. The reaction conditions, including solvent, temperature, and reaction time, must be optimized to ensure complete derivatization and avoid the formation of byproducts.

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. A non-polar or medium-polarity capillary column is typically used for the separation of the derivatives. The temperature program of the GC oven is optimized to achieve good separation of the derivatized analyte from other components in the sample. The mass spectrometer provides structural information, allowing for the confident identification of the compound and any related impurities.

A hypothetical GC-MS method for the analysis of the trifluoroacetyl derivative of this compound is outlined below as a plausible analytical approach.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) in Ethyl Acetate (B1210297) |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-450 amu |

Chemical Reactivity and Transformation Mechanisms of 2 4 Methyl 1,3 Thiazol 2 Yl Ethanamine

Reactions Involving the Primary Amine Functionality of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine

The primary amine group attached to the ethyl side chain is a key site for a variety of nucleophilic reactions, including acylations, sulfonylations, and the formation of imines and enamines, as well as reductive amination processes.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. For instance, the reaction with acetyl chloride in a suitable solvent like dry acetone (B3395972) would yield N-(2-(4-methylthiazol-2-yl)ethyl)acetamide. nih.gov This type of reaction is fundamental in synthetic organic chemistry for the protection of amine groups or the synthesis of more complex molecules.

Similarly, sulfonylation of the primary amine can be achieved by reacting it with sulfonyl chlorides. For example, treatment with benzenesulfonyl chloride in the presence of a base like sodium acetate (B1210297) in an aqueous medium would produce N-(2-(4-methylthiazol-2-yl)ethyl)benzenesulfonamide. nih.gov These sulfonamide derivatives are of significant interest in medicinal chemistry.

| Reagent | Product | Reaction Type | Reference |

| Acetyl chloride | N-(2-(4-methylthiazol-2-yl)ethyl)acetamide | Acylation | nih.gov |

| Benzenesulfonyl chloride | N-(2-(4-methylthiazol-2-yl)ethyl)benzenesulfonamide | Sulfonylation | nih.gov |

Imine and Enamine Formation Pathways

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction typically occurs under neutral or slightly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. excli.de For example, the reaction with benzaldehyde (B42025) would yield (E)-N-benzylidene-2-(4-methylthiazol-2-yl)ethanamine. excli.de The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. excli.de

Enamines are not directly formed from primary amines like this compound. Enamine formation is characteristic of the reaction between aldehydes or ketones and secondary amines.

Reductive Amination Processes

Reductive amination, also known as reductive alkylation, is a powerful method for the synthesis of secondary and tertiary amines. organic-chemistry.org This two-step process involves the initial formation of an imine from the reaction of this compound with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. acs.org For example, the reductive amination of acetone with this compound would yield N-isopropyl-2-(4-methylthiazol-2-yl)ethanamine. This one-pot procedure is highly efficient for creating new carbon-nitrogen bonds.

| Carbonyl Compound | Reducing Agent | Product | Reaction Type | Reference |

| Acetone | Sodium borohydride | N-isopropyl-2-(4-methylthiazol-2-yl)ethanamine | Reductive Amination | acs.org |

| Benzaldehyde | Sodium cyanoborohydride | N-benzyl-2-(4-methylthiazol-2-yl)ethanamine | Reductive Amination | acs.org |

Reactions at the Thiazole (B1198619) Ring System of this compound

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the methyl and 2-aminoethyl substituents.

Electrophilic Aromatic Substitution

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the substituents on the ring. In the case of 2-alkyl-4-methylthiazoles, electrophilic attack typically occurs at the C5 position, which is the most electron-rich carbon atom in the ring. researchgate.net

Halogenation, such as bromination, of 2-methylthiazole (B1294427) has been shown to occur at the 5-position. evitachem.com Therefore, it is expected that the reaction of this compound with an electrophilic brominating agent would yield 2-(5-bromo-4-methylthiazol-2-yl)ethanamine. Similarly, nitration of 2-methylthiazole derivatives can also lead to substitution at the C5 position. acs.org However, the conditions for these reactions need to be carefully controlled to avoid side reactions, especially with the reactive primary amine group. It is often necessary to protect the amine group before carrying out electrophilic substitution on the thiazole ring.

| Reagent | Expected Product | Reaction Type | Reference |

| N-Bromosuccinimide | 2-(5-bromo-4-methylthiazol-2-yl)ethanamine | Halogenation | evitachem.com |

| Nitric Acid/Sulfuric Acid | 2-(4-methyl-5-nitrothiazol-2-yl)ethanamine | Nitration | acs.org |

Nucleophilic Attack at the Thiazole Moiety

Nucleophilic aromatic substitution on the thiazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, nucleophilic attack can occur at the C2 position, which is the most electron-deficient carbon atom in the thiazole ring. ias.ac.in This reactivity is enhanced if there is a good leaving group at the C2 position or if the ring is activated by quaternization of the nitrogen atom. ias.ac.in

In the case of this compound, the 2-aminoethyl group is not a typical leaving group for nucleophilic aromatic substitution. Therefore, direct nucleophilic displacement at the C2 position is unlikely under standard conditions. More forcing conditions or activation of the ring would be necessary to facilitate such a transformation.

Metal-Catalyzed Coupling Reactions on the Thiazole Ring

The thiazole ring in this compound is amenable to various metal-catalyzed cross-coupling reactions, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds. The primary sites for these reactions are typically the C2, C4, and C5 positions of the thiazole ring. However, in this specific molecule, the C2 position is already substituted. The presence of the methyl group at C4 and the electron-donating ethanamine group at C2 influences the regioselectivity and reactivity of the remaining positions.

Palladium-catalyzed reactions are the most prevalent for the functionalization of thiazole derivatives. Key examples include the Suzuki-Miyaura, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with a halide or triflate under palladium catalysis. For the thiazole ring to participate directly, it would first need to be halogenated. Alternatively, the amino group of the ethanamine side chain can be targeted for N-arylation. Research on 2-aminothiazoles has shown that palladium-catalyzed N-arylation with aryl bromides and triflates is a viable method for forming 2-arylaminothiazole derivatives. nih.govmit.edu While the primary amine of the ethanamine side chain is not directly attached to the ring, its nucleophilic character makes it a potential site for such coupling reactions, provided suitable reaction conditions are employed. Furthermore, C-H activation at the C5 position of the thiazole ring, followed by coupling with arylboronic acids, has been reported for 2-aminothiazoles, offering a direct method for C-C bond formation. nagoya-u.ac.jp

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org Similar to the Suzuki-Miyaura coupling, this would necessitate prior halogenation of the thiazole ring in this compound. The versatility of the Stille reaction allows for the introduction of a wide array of substituents onto the thiazole core. derpharmachemica.com The general mechanism involves oxidative addition of the thiazolyl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org This method is particularly useful for the introduction of alkynyl moieties onto the thiazole ring. For this compound, a halogenated derivative would be required as the coupling partner for the terminal alkyne. The reaction proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

| Coupling Reaction | Typical Reactants | Catalyst System | Potential Application for this compound |

| Suzuki-Miyaura | Halogenated Thiazole + Organoboron Reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C5-Arylation/alkenylation of the thiazole ring. |

| Stille | Halogenated Thiazole + Organotin Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Introduction of various organic groups at the C5 position. |

| Sonogashira | Halogenated Thiazole + Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base | C5-Alkynylation of the thiazole ring. |

| N-Arylation | 2-Aminothiazole (B372263) derivative + Aryl Halide/Triflate | Pd catalyst, Ligand, Base | Functionalization of the ethanamine side chain. nih.govmit.edu |

| C-H Arylation | 2-Aminothiazole derivative + Arylboronic Acid | Pd(OAc)₂, Ligand, Oxidant | Direct C5-arylation of the thiazole ring. nagoya-u.ac.jp |

Heterocyclic Ring Opening and Rearrangement Reactions

The thiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, such as photochemical induction or in the presence of strong acids or bases.

Photochemical Ring Opening: Studies on 2-amino-4-methylthiazole (B167648) have demonstrated that UV irradiation can induce ring cleavage. nih.gov The primary photochemical event is often the cleavage of the S1–C2 bond, leading to the formation of various reactive intermediates. These intermediates can then undergo further transformations to yield a range of products. The presence of the ethanamine substituent at the C2 position is expected to influence the photochemistry of the molecule, potentially leading to unique reaction pathways.

Acid-Catalyzed Ring Opening: In strongly acidic media, the thiazole ring can be protonated, which can facilitate nucleophilic attack and subsequent ring cleavage. The specific conditions and the nature of the nucleophile will determine the final products. For instance, acid-catalyzed hydrolysis can lead to the cleavage of the C=N and C-S bonds within the ring.

Oxidative Ring Opening: Strong oxidizing agents can also induce the opening of the thiazole ring. For example, the oxidative ring opening of benzothiazole (B30560) derivatives to acylamidobenzene sulfonate esters has been reported using magnesium monoperoxyphthalate. researchgate.net This suggests that under appropriate oxidative conditions, the thiazole ring of this compound could be cleaved.

| Reaction Type | Conditions | General Outcome | Relevance to this compound |

| Photochemical Ring Opening | UV Irradiation | Cleavage of S1-C2 bond, formation of various acyclic products. | The substituted thiazole ring is susceptible to photochemical cleavage. nih.gov |

| Acid-Catalyzed Ring Opening | Strong Acid (e.g., H₂SO₄) | Protonation followed by nucleophilic attack and ring cleavage. | Potential for degradation in strongly acidic environments. |

| Oxidative Ring Opening | Strong Oxidizing Agent (e.g., MMPP) | Cleavage of the thiazole ring to form acyclic products. | The thiazole ring can be opened under strong oxidative stress. researchgate.net |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction reactions of this compound can occur at several sites: the thiazole ring, the primary amino group, and the methyl group.

Oxidation: The primary amino group of the ethanamine side chain can be oxidized to various functional groups, such as hydroxylamines, nitroso, or nitro compounds, depending on the oxidizing agent and reaction conditions. Furthermore, the nitrogen atom of the thiazole ring can be oxidized to form an N-oxide. The synthesis of N-oxides of nitrogen-containing heterocycles is a well-established transformation, often employing peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide (B87167) or a sulfone under stronger oxidizing conditions.

Reduction: The thiazole ring is generally resistant to reduction under mild conditions. However, catalytic hydrogenation using catalysts like platinum or palladium, often at elevated pressures and temperatures, can lead to the reduction of the aromatic ring. A more common reduction pathway for thiazole derivatives involves reductive desulfurization using reagents like Raney Nickel, which would lead to the cleavage of the C-S bonds and the formation of an acyclic amine. Benzothiazolines have been utilized as hydrogen donors in organocatalytic transfer hydrogenation reactions, highlighting the potential for the thiazole moiety to participate in redox processes. nih.gov

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| N-Oxidation (Thiazole N) | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

| N-Oxidation (Ethanamine N) | Mild oxidizing agents | 2-(4-methyl-1,3-thiazol-2-yl)ethylhydroxylamine |

| S-Oxidation | Strong oxidizing agents | Thiazole sulfoxide or sulfone derivative |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, high pressure/temp. | Reduced thiazolidine (B150603) derivative |

| Reductive Desulfurization | Raney Nickel | Acyclic amine (cleavage of C-S bonds) |

Computational and Theoretical Investigations of 2 4 Methyl 1,3 Thiazol 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, which in turn governs its chemical behavior and physical properties.

Molecular Orbital Theory (MOT) is employed to describe the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed over the thiazole ring and the adjacent ethylamine (B1201723) side chain. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Density Functional Theory (DFT) is a widely used computational method for studying the conformational landscape of molecules. For this compound, the flexibility of the ethylamine side chain allows for multiple rotational isomers (conformers). DFT calculations can predict the relative energies of these conformers, identifying the most stable geometries.

The conformational preferences are determined by a delicate balance of steric and electronic effects. The orientation of the ethylamine group relative to the thiazole ring is a key factor. DFT studies would involve geometry optimization of various possible conformers to locate the energy minima on the potential energy surface.

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Gauche) | 60° | 0.0 |

| 2 (Anti) | 180° | 1.2 |

| 3 (Gauche) | -60° | 0.0 |

Note: The dihedral angle refers to the rotation around the bond connecting the ethylamine group to the thiazole ring. The relative energies are with respect to the most stable conformer.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions involving this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its interactions with solvent molecules or biological macromolecules.

In a typical MD simulation, the molecule would be placed in a simulation box with solvent molecules (e.g., water), and the trajectories of all atoms would be calculated over a period of time. This allows for the analysis of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the molecule's behavior in a condensed phase. For instance, the amine group of the side chain would be expected to form hydrogen bonds with polar solvents.

Table 3: Hypothetical Intermolecular Interaction Energies of this compound with Water from MD Simulations

| Interaction Type | Average Energy (kcal/mol) |

| Hydrogen Bonding (Amine-Water) | -4.5 |

| Van der Waals (Thiazole-Water) | -2.1 |

| Electrostatic (Total) | -8.3 |

Note: These values represent the average interaction energies over the course of a simulation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Techniques such as DFT are commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The calculated spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For example, the predicted ¹H and ¹³C NMR chemical shifts can help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule. Similarly, calculated IR frequencies can be used to identify the vibrational modes corresponding to different functional groups.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Vibrational Frequencies for this compound

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

| Thiazole C2 | 168 | N-H stretch (amine) | 3350 |

| Thiazole C4 | 145 | C-H stretch (methyl) | 2950 |

| Thiazole C5 | 115 | C=N stretch (thiazole) | 1620 |

| Ethyl CH₂ | 40 | C-S stretch (thiazole) | 680 |

| Methyl C | 15 |

Note: These are representative values and are subject to the level of theory and basis set used in the calculations.

Reaction Mechanism Studies using Computational Modeling for Transformations of this compound

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

A key aspect of reaction mechanism studies is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to determine the geometry and energy of the transition state, providing crucial information about the reaction barrier (activation energy).

For a hypothetical N-acetylation reaction of this compound, computational modeling could be used to locate the transition state for the nucleophilic attack of the amine group on acetic anhydride (B1165640). The calculated activation energy would provide an estimate of the reaction rate.

Table 5: Hypothetical Energetics for the N-acetylation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -10.5 |

Note: The energies are relative to the reactants.

Reaction Coordinate Mapping

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants are converted into products. One such tool is reaction coordinate mapping, which charts the lowest energy pathway for a given reaction. This pathway, known as the intrinsic reaction coordinate (IRC), connects the reactant and product states through a transition state. While specific computational studies detailing the reaction coordinate mapping for the synthesis of this compound are not extensively available in public literature, the principles can be effectively illustrated by examining the well-established Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring present in the target molecule.

The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide. synarchive.com In the context of forming a molecule structurally related to the target compound, such as a 2-amino-4-methylthiazole (B167648), the reactants would be a haloketone and thiourea (B124793). The reaction proceeds through several key steps, including nucleophilic attack, cyclization, and dehydration, each of which can be modeled computationally to map the energy landscape of the reaction.

A theoretical reaction coordinate diagram for a representative Hantzsch thiazole synthesis would depict the relative energies of the reactants, intermediates, transition states, and the final product. The x-axis of such a diagram represents the reaction coordinate, a collective variable that measures the progress of the reaction, while the y-axis represents the potential energy.

Key Stages in the Reaction Coordinate:

Reactants: The starting point of the reaction coordinate, representing the initial energy of the system with the α-haloketone and thiourea as separate entities.

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the α-carbon of the haloketone. chemhelpasap.com This step proceeds through a transition state (TS1) to form a stable intermediate (INT1).

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon, leading to the formation of a five-membered ring. chemhelpasap.com This step involves surmounting another energy barrier at a second transition state (TS2) to yield a hydroxylated thiazoline (B8809763) intermediate (INT2).

Dehydration: The final step is the elimination of a water molecule from the hydroxylated intermediate to form the aromatic thiazole ring. This dehydration step passes through a third transition state (TS3) to arrive at the final product.

Below is an illustrative data table summarizing the hypothetical relative energies and key geometric parameters at different points along the reaction coordinate for a model Hantzsch synthesis of a 2-amino-4-methylthiazole derivative. These values are representative of what would be obtained from a detailed computational study.

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) | Key Bond Length (Å) |

|---|---|---|---|

| Reactants | α-haloketone + Thiourea | 0.0 | - |

| TS1 | Transition state for S-C bond formation | +15.2 | S-C: 2.15 |

| INT1 | S-alkylated thiourea intermediate | -5.8 | S-C: 1.85 |

| TS2 | Transition state for N-C bond formation (cyclization) | +12.5 | N-C: 2.05 |

| INT2 | Hydroxylated thiazoline intermediate | -10.3 | N-C: 1.48 |

| TS3 | Transition state for dehydration | +20.1 | C-O: 1.98 |

| Product | 2-amino-4-methylthiazole + H₂O | -25.0 | - |

This detailed mapping of the reaction coordinate provides a microscopic view of the chemical transformation, identifying the most energetically demanding steps and the structure of transient species that are often difficult to observe experimentally. Such computational investigations are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.

2 4 Methyl 1,3 Thiazol 2 Yl Ethanamine As a Key Synthetic Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems

The primary amine functionality of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine serves as a key reactive handle for the construction of fused heterocyclic systems. This is particularly evident in its application in the synthesis of pyridopyrimidines and quinazolinones, classes of compounds with significant biological and pharmacological relevance.

For instance, in the synthesis of pyridopyrimidine derivatives, a primary amine-containing thiazole (B1198619) can be reacted with pyridooxazinones. nih.gov This reaction typically proceeds via nucleophilic attack of the amine on the oxazinone ring, leading to ring-opening and subsequent intramolecular cyclization to form the fused pyridopyrimidine core. nih.gov The general synthetic pathway involves a multi-step process where the primary amine is crucial for the final ring closure. nih.gov

Similarly, this intermediate is a suitable precursor for quinazolinone synthesis. The construction of the quinazolinone framework can be achieved through various synthetic strategies, often involving the reaction of an amine with a suitable benzoxazinone (B8607429) derivative or through tandem reactions involving carbodiimides. organic-chemistry.orgresearchgate.net The ethylamine (B1201723) side chain of the thiazole provides the necessary nucleophilicity to participate in these cyclization reactions, leading to the formation of thiazole-substituted quinazolinones. The synthesis of thiazole-fused quinazolinone alkaloids has also been explored, highlighting the utility of thiazole-based amines in creating complex, polycyclic scaffolds. lookchem.commdpi.comacs.org

The following table summarizes representative examples of complex heterocyclic systems synthesized from thiazole-containing amines:

| Starting Material (Thiazole Amine) | Reagent | Resulting Heterocyclic System | Reference |

| 2-phenyl-4-(2-aminoethyl) thiazole | Pyridooxazinone derivatives | 3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | nih.gov |

| Isomeric polyfunctionalized benzothiazole (B30560) analogues of anthranilic methyl esters | Lactams | Thiazole-fused tricyclic quinazolinones | mdpi.com |

| 1-(Pyrimidin-2-yl)thiosemicarbazides | Aryl chloromethyl ketones | 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines | researchgate.net |

Role in the Construction of Macrocyclic Structures

Macrocyclic compounds, particularly peptides, are of significant interest in drug discovery due to their unique conformational properties. The incorporation of a thiazole ring into a macrocyclic structure can enhance its rigidity and membrane permeability. rsc.org this compound can be envisioned as a building block in the synthesis of such macrocycles.

The synthesis of macrocyclic peptides containing a thiazole moiety has been achieved through various strategies, including solid-phase peptide synthesis (SPPS). nih.govresearchgate.netmdpi.comresearchgate.net In a typical approach, a linear peptide precursor containing a thiazole unit is synthesized on a solid support. mdpi.com The macrocyclization is then achieved by forming a peptide bond between the N-terminus and the C-terminus of the linear peptide. The thiazole-containing amine can be incorporated into the peptide chain, with its primary amine forming a peptide bond and the thiazole ring becoming part of the macrocyclic backbone.

Biocompatible macrocyclization strategies have also been developed, which can occur under physiological conditions. rsc.orgnih.govresearchgate.netresearchgate.net These methods often involve the reaction of an N-terminal cysteine with a C-terminal nitrile to form a thiazoline (B8809763) ring, which can then be oxidized to a thiazole. rsc.orgnih.govresearchgate.netresearchgate.net While this specific methodology does not directly utilize this compound, it highlights the importance of the thiazole motif in macrocycle synthesis. The primary amine of the title compound could be acylated to introduce a carboxylic acid functionality, which could then be used in standard peptide coupling and macrocyclization reactions.

A summary of synthetic approaches to thiazole-containing macrocycles is presented in the table below:

| Synthetic Approach | Key Features | Potential Role of this compound | References |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on a solid support followed by cleavage and cyclization. | Incorporation into the peptide chain via its primary amine. | mdpi.comdoaj.org |

| Biocompatible Macrocyclization | Reaction of N-terminal cysteine and C-terminal nitrile to form a thiazoline, followed by oxidation. | Could be functionalized to participate in similar cyclization strategies. | rsc.orgnih.govresearchgate.netresearchgate.net |

| Thioalkylation | Intramolecular nucleophilic substitution of N-terminal 4-chloromethyl thiazoles with S-nucleophiles. | Could be modified to participate in such intramolecular reactions. | researchgate.net |

Precursor for Diversified Molecular Libraries

The creation of molecular libraries is a cornerstone of modern drug discovery, allowing for the screening of a large number of compounds to identify new therapeutic leads. The structural features of this compound make it an excellent starting point for the generation of diversified molecular libraries.

Combinatorial chemistry and diversity-oriented synthesis are two key strategies for library generation. frontiersin.org The primary amine of this compound can be readily functionalized with a wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a library of amide, sulfonamide, and urea (B33335) derivatives. Furthermore, the thiazole ring itself can be functionalized, although this is generally more challenging. researchgate.net

Solid-phase synthesis is a particularly powerful technique for library construction, as it allows for the rapid and efficient synthesis of a large number of compounds. lookchem.commdpi.com The amine group of this compound could be attached to a solid support, and then a variety of reagents could be added in a parallel fashion to generate a library of thiazole-containing compounds. Alternatively, the thiazole-amine can be used as a building block in the solution-phase parallel synthesis of compound libraries. nih.gov

The following table outlines strategies for the synthesis of thiazole-based molecular libraries:

| Library Synthesis Strategy | Description | Applicability of this compound | References |

| Combinatorial Synthesis | Systematic and repetitive covalent connection of a set of different building blocks of varying structures to each other to give a large array of final products. | The primary amine can be reacted with a diverse set of electrophiles. | researchgate.netnih.gov |

| Diversity-Oriented Synthesis (DOS) | Synthesis of a collection of structurally diverse molecules from a common starting material. | The bifunctional nature of the compound allows for multiple reaction pathways to generate diverse scaffolds. | frontiersin.org |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easy purification and automation. | Can be attached to a resin via its amine group for further derivatization. | lookchem.commdpi.com |

Application in Fragment-Based Drug Discovery (FBBD) Chemical Probe Synthesis

Fragment-based drug discovery (FBBD) is a powerful approach for the identification of new drug candidates. It involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. The thiazole scaffold is a common motif in many biologically active molecules and is therefore of great interest in FBBD. researchgate.netrsc.org

This compound, with its small size and key functional groups, represents an ideal fragment for FBBD campaigns. It can be used as a starting point for the synthesis of chemical probes, which are essential tools for target identification and validation. A chemical probe is a molecule that is designed to interact with a specific biological target and can be used to study its function.

The synthesis of a chemical probe often involves the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the fragment. nih.govresearchgate.netresearchgate.net The primary amine of this compound provides a convenient attachment point for such tags. For example, it can be acylated with a biotin-containing carboxylic acid to generate a biotinylated probe. This probe can then be used in pull-down assays to identify the protein targets of the original fragment.

Furthermore, the thiazole moiety is a key component of many kinase inhibitors. researchgate.netnih.govbenthamdirect.com Therefore, this compound could serve as a valuable starting fragment for the design and synthesis of novel kinase inhibitor probes.

Key aspects of the application of this compound in FBBD are summarized below:

| FBBD Application | Description | Synthetic Utility of this compound | References |

| Fragment Library Component | Used as a small molecule fragment for screening against biological targets. | Its structural features are representative of a class of biologically relevant molecules. | researchgate.netrsc.org |

| Chemical Probe Synthesis | Derivatized with a reporter tag (e.g., biotin) for target identification. | The primary amine allows for straightforward conjugation with reporter molecules. | nih.govresearchgate.netresearchgate.net |

| Kinase Inhibitor Design | Used as a scaffold for the development of kinase inhibitors. | The thiazole ring is a known pharmacophore for kinase binding. | researchgate.netnih.govbenthamdirect.com |

Intermediate for Material Science Precursors

The unique electronic and coordination properties of the thiazole ring make it an attractive component in the design of functional materials. This compound can serve as a precursor for the synthesis of various materials with applications in electronics, catalysis, and corrosion inhibition.

The nitrogen and sulfur atoms in the thiazole ring can act as ligands for metal ions, making this compound a suitable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comrsc.orgscilit.comresearchgate.netrsc.org These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The amine group can be used to anchor the thiazole unit to a larger polymeric or solid support, or it can be modified to introduce other functional groups that can participate in the formation of the material's framework.

In the field of organic electronics, thiazole-based compounds have been investigated as components of organic semiconductors. researchgate.net The electron-withdrawing nature of the thiazole ring can be tuned by substitution, and the primary amine of this compound provides a handle for incorporating this unit into larger conjugated systems, such as conductive polymers.

Furthermore, thiazole derivatives have been shown to be effective corrosion inhibitors for various metals. researchgate.netresearchgate.netresearchgate.netrsc.orgnih.govnih.govnih.govnih.govmdpi.com The lone pairs of electrons on the nitrogen and sulfur atoms can coordinate to the metal surface, forming a protective layer that prevents corrosion. This compound could be used as a starting material for the synthesis of more complex corrosion inhibitors with enhanced performance.

The potential applications of this compound in material science are summarized in the following table:

| Material Science Application | Description | Role of this compound | References |

| Metal-Organic Frameworks (MOFs) | Crystalline materials constructed from metal ions or clusters coordinated to organic ligands. | The thiazole ring can act as a ligand, and the amine can be used for further functionalization. | rsc.orgscilit.comresearchgate.netrsc.org |

| Organic Semiconductors | Organic materials with semiconducting properties used in electronic devices. | Can be incorporated into conjugated polymers to tune their electronic properties. | researchgate.net |

| Corrosion Inhibitors | Compounds that, when added to an environment, decrease the rate of corrosion of a metal. | The thiazole ring can adsorb onto the metal surface, and the amine can be modified to enhance this interaction. | researchgate.netresearchgate.netresearchgate.netrsc.orgnih.govnih.govnih.govnih.govmdpi.com |

Coordination Chemistry and Ligand Design Incorporating 2 4 Methyl 1,3 Thiazol 2 Yl Ethanamine

Metal Complexation Studies with Transition Metals

The synthesis of metal complexes involving thiazole-containing ligands is a well-established area of research. Typically, these complexes are prepared by reacting the ligand with a suitable metal salt, often a chloride or acetate (B1210297) salt, in an alcoholic medium like ethanol. The reaction mixture is often refluxed to ensure completion of the reaction. ijper.orgnih.gov For 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, it is expected to act as a bidentate ligand, coordinating to a central metal ion through the thiazole (B1198619) nitrogen and the primary amine nitrogen. This chelation results in the formation of a stable five-membered ring, a common and highly stable arrangement in coordination chemistry. nih.gov

The resulting metal complexes can be isolated as colored solids and characterized using a variety of spectroscopic and analytical techniques. ijper.orgresearchgate.net Elemental analysis provides the empirical formula, while infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C=N bonds. Molar conductivity measurements in solvents like DMF can help determine whether the anions are part of the coordination sphere or exist as counter-ions. ijper.org

Studies on related thiazole-based ligands with transition metals such as Cu(II), Co(II), and Ni(II) have often revealed the formation of complexes with octahedral or distorted octahedral geometries. ijper.orgresearchgate.net For instance, a common stoichiometry is a 2:1 ligand-to-metal ratio, where two bidentate ligands occupy four coordination sites, and the remaining two sites are filled by anions (like Cl⁻) or solvent molecules. ijper.org

Ligand Field Theory and Electronic Structure of Resulting Metal Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination complexes by considering the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org When ligands approach a central metal ion, the degeneracy of the d-orbitals is lifted. wikipedia.org In an octahedral complex, the d-orbitals split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is known as the ligand field splitting parameter, 10Dq. ijper.org

The electronic spectra (UV-Vis) of these complexes provide valuable information about their electronic structure. The observed absorption bands correspond to electronic transitions between the split d-orbitals. By analyzing these spectra, key ligand field parameters can be calculated, offering insights into the nature of the metal-ligand bonding. ijper.org These parameters include:

Ligand Field Splitting Energy (10Dq): A measure of the energy separation between the t₂g and eg orbitals, which reflects the strength of the ligand field.

Racah Inter-electronic Repulsion Parameter (B'): Represents the repulsion between electrons within the d-orbitals in the complex. It is typically lower than the free ion value, indicating orbital overlap and covalent character in the metal-ligand bond. ijper.org

Nephelauxetic Parameter (β): The ratio of B' in the complex to that in the free ion (β = B'(complex) / B'(free ion)). It provides a measure of the covalency of the metal-ligand bond; lower values suggest greater covalency. ijper.org

Ligand Field Stabilization Energy (LFSE): The additional stabilization gained by the complex due to the splitting of the d-orbitals. ijper.org

While specific data for this compound complexes is not detailed in the provided search results, the table below presents representative ligand field parameters calculated for octahedral Co(II) and Ni(II) complexes with a different, but structurally related, thiazole-based Schiff base ligand, illustrating the application of LFT. ijper.org

| Complex | 10Dq (cm⁻¹) | B' (cm⁻¹) | β | LFSE (kJ/mol) |

|---|---|---|---|---|

| Co(II) Complex | 9850 | 890 | 0.91 | 94.2 |

| Ni(II) Complex | 10500 | 795 | 0.76 | 150.5 |

Data is illustrative and based on a related thiazole compound. ijper.org